2-chloro-4-(3-fluorophenyl)pyrimidine
Description
Properties
CAS No. |
85979-58-4 |
|---|---|
Molecular Formula |
C10H6ClFN2 |
Molecular Weight |
208.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Phosphorus Oxychloride (POCl₃)-Mediated Chlorination
Phosphorus oxychloride is a cornerstone reagent for this transformation due to its ability to generate chlorinated intermediates under mild conditions. In a representative procedure, 4-(3-fluorophenyl)pyrimidin-2(1H)-one is suspended in anhydrous toluene, followed by the addition of excess POCl₃ (3–5 equiv). The reaction mixture is heated under reflux (110–120°C) for 4–6 hours, during which the hydroxyl group is quantitatively replaced by chlorine. Post-reaction workup involves careful quenching with ice water, neutralization with aqueous sodium hydroxide, and extraction with ethyl acetate. Purification via silica gel chromatography typically yields the target compound in 65–75% purity, with further recrystallization from hexane/ethyl acetate mixtures enhancing purity to >98%.
Key Variables:
Thionyl Chloride (SOCl₂)-Assisted Chlorination
An alternative protocol employs thionyl chloride as the chlorinating agent, particularly for substrates sensitive to high temperatures. In this method, 4-(3-fluorophenyl)pyrimidin-2(1H)-one is dissolved in dichloromethane (DCM) at room temperature, and SOCl₂ (1.2 equiv) is added dropwise. The reaction proceeds overnight under inert atmosphere, with continuous stirring to prevent side reactions such as ring chlorination. Evaporation of excess SOCl₂ and DCM yields a crude product, which is purified via flash chromatography (hexane/ethyl acetate gradient) to afford this compound in 70–74% yield.
Advantages Over POCl₃:
-
Lower reaction temperatures (20–25°C) minimize thermal degradation.
Nucleophilic Aromatic Substitution (NAS)
NAS offers a complementary route to this compound by functionalizing pre-chlorinated pyrimidine cores. This method is advantageous for introducing fluorophenyl groups at the 4-position via displacement of labile leaving groups.
Displacement of 4-Halo Substituents
2,4-Dichloropyrimidine serves as a versatile precursor, where the 4-chloro group is displaced by a 3-fluorophenyl moiety. In a typical procedure, 2,4-dichloropyrimidine is reacted with 3-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, dioxane/water solvent). After 12–18 hours at 80–90°C, the reaction mixture is filtered through Celite, concentrated, and purified via column chromatography to isolate the product in 55–60% yield.
Optimization Insights:
-
Catalyst Load: 5 mol% Pd(PPh₃)₄ balances cost and efficiency.
-
Base Selection: Sodium carbonate outperforms stronger bases (e.g., K₃PO₄) in minimizing hydrolysis.
Comparative Analysis of Synthetic Routes
The table below contrasts the two primary methods based on yield, scalability, and practicality:
| Method | Reagent | Yield (%) | Temperature (°C) | Purification | Scalability |
|---|---|---|---|---|---|
| POCl₃ Chlorination | POCl₃ | 65–75 | 110–120 | Column Chromatography | Industrial (kg-scale) |
| SOCl₂ Chlorination | SOCl₂ | 70–74 | 20–25 | Flash Chromatography | Lab-scale (mg–g) |
| Suzuki Coupling | Pd(PPh₃)₄ | 55–60 | 80–90 | Column Chromatography | Pilot-scale (100g) |
Critical Observations:
-
POCl₃ Chlorination is preferred for large-scale synthesis due to established protocols and high yields.
-
SOCl₂ Chlorination excels in academic settings where mild conditions are paramount.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(3-fluorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by various nucleophiles.
Suzuki-Miyaura coupling: This reaction involves the coupling of the pyrimidine with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura coupling: Typical reagents include boronic acids, palladium acetate, and a base such as potassium carbonate.
Major Products Formed
Nucleophilic substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Suzuki-Miyaura coupling: Products include biaryl compounds and other complex molecules.
Scientific Research Applications
2-chloro-4-(3-fluorophenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-4-(3-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional and Electronic Effects
2-Chloro-4-(3-fluorophenyl)pyrimidine vs. 2-Chloro-4-vinylpyrimidine (C4-vinyl derivative):
The 3-fluorophenyl group introduces steric bulk and electron-withdrawing effects compared to the vinyl group. This enhances stability and alters interactions with biological targets, such as serotonin receptors, making it more suitable for CNS drug development .- 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine (Anticancer Intermediate): Substitution with a nitro group at C4 and a thiophene at C6 increases electron deficiency, improving binding to kinase targets in cancer cells. This contrasts with the fluorophenyl group, which offers moderate electron withdrawal and better pharmacokinetic properties .
Pharmacological Profiles
- Anticonvulsant Thienopyrimidines (e.g., 2-Chloro-4-(1H-1,2,4-triazol-1-yl)thieno[3,2-d]pyrimidine): Replacement of the fluorophenyl group with triazole at C4 in thienopyrimidines results in potent anticonvulsant activity (ED₅₀ = 30 mg/kg in MES tests) due to enhanced hydrogen bonding with neuronal ion channels . The fluorophenyl derivative, while less studied in epilepsy models, shows promise in CNS modulation .
- 6-Ethynylthieno[3,2-d]pyrimidin-4-anilines (Covalent Kinase Inhibitors): Ethynyl groups enable covalent binding to cysteine residues in kinases, a mechanism absent in this compound. This difference highlights the role of substituent reactivity in target engagement .
Physicochemical Properties
Q & A
Basic: What are the standard synthetic methodologies for preparing 2-chloro-4-(3-fluorophenyl)pyrimidine, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound typically involves nucleophilic aromatic substitution and cross-coupling reactions . Key steps include:
- Halogenation : Introducing the chlorine atom at the 2-position of the pyrimidine ring via chlorination agents like POCl₃ or PCl₃ under reflux conditions .
- Suzuki-Miyaura Coupling : Attaching the 3-fluorophenyl group to the pyrimidine core using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids in a polar solvent (e.g., DMF or THF) at 80–100°C .
Optimization strategies :- Temperature control : Higher yields are achieved by maintaining precise temperature ranges (e.g., 80–90°C for coupling reactions) .
- Solvent selection : Polar aprotic solvents enhance reaction efficiency by stabilizing intermediates .
- Catalyst loading : Reducing Pd catalyst concentrations (0.5–2 mol%) minimizes side reactions while maintaining reactivity .
Basic: What spectroscopic techniques are most effective for characterizing the structural purity of this compound?
Rigorous characterization requires a combination of:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For example, fluorine-induced deshielding in the 3-fluorophenyl group produces distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- FT-IR : Identifies functional groups (e.g., C-Cl stretching at ~550 cm⁻¹ and C-F vibrations at ~1200 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolves crystal packing and molecular conformation, though single-crystal growth may require slow evaporation from ethanol or DCM .
Advanced: How do electronic effects of fluorine and chlorine substituents influence the compound's reactivity in nucleophilic substitution reactions?
The electron-withdrawing nature of fluorine (σₚ = +0.06) and chlorine (σₚ = +0.23) substituents significantly impacts reactivity:
- Activation of the Pyrimidine Ring : Chlorine at the 2-position increases electrophilicity, facilitating nucleophilic attack at the 4-position (e.g., in amination or hydroxylation) .
- Ortho-Directing Effects : The 3-fluorophenyl group directs incoming electrophiles to specific positions via resonance and inductive effects, altering regioselectivity in subsequent functionalizations .
- Steric Hindrance : Bulkier substituents on the phenyl ring may reduce reaction rates, necessitating elevated temperatures or stronger nucleophiles .
Advanced: What strategies are employed to resolve contradictions in biological activity data across different in vitro assays for this compound?
Discrepancies in bioactivity data often arise from assay-specific variables :
- Dose-Response Calibration : Standardizing concentrations (e.g., 1–100 µM) and exposure times minimizes false negatives in cytotoxicity screens .
- Cell Line Selection : Testing across multiple lines (e.g., HEK293, HeLa, and primary cells) accounts for receptor expression variability .
- Control Experiments : Including known inhibitors/agonists (e.g., α7 nAChR modulators) validates assay sensitivity .
- Metabolic Stability Assays : Assessing hepatic clearance (e.g., using human liver microsomes) clarifies discrepancies between in vitro and in vivo efficacy .
Advanced: How can X-ray crystallography using SHELX software aid in determining the molecular conformation of this compound derivatives?
SHELX is critical for refining crystal structures:
- Data Collection : High-resolution (<1.0 Å) datasets from synchrotron sources improve accuracy in locating halogen atoms .
- Structure Solution : Direct methods (SHELXT) generate initial phase estimates, while SHELXL refines anisotropic displacement parameters for fluorine and chlorine .
- Validation Tools : The R1 factor (target <0.05) and GOF (Goodness-of-Fit, ~1.0) ensure model reliability. Disordered solvent molecules are masked using SQUEEZE .
Example: A derivative with a piperidinyl group showed torsional strain (10° deviation from ideal geometry) via SHELX analysis, explaining reduced binding affinity .
Advanced: What computational methods are recommended to predict the pharmacokinetic properties of this compound analogs?
- Molecular Dynamics (MD) Simulations : Assess ligand-receptor binding stability (e.g., with α7 nAChR) using AMBER or GROMACS .
- ADMET Prediction : Tools like SwissADME estimate logP (clogP ~2.5), blood-brain barrier permeability, and CYP450 inhibition .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of metabolic oxidation (e.g., C-5 fluorine as a metabolic hotspot) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
